molecular formula C8H13NO2 B2921520 Octahydrocyclopenta[c]pyrrole-5-carboxylic acid CAS No. 1419101-18-0

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Cat. No.: B2921520
CAS No.: 1419101-18-0
M. Wt: 155.197
InChI Key: XJFXVZKUPVAERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a versatile bicyclic [3.3.0] scaffold of significant value in medicinal chemistry, particularly in the development of novel nonretinoid antagonists of retinol-binding protein 4 (RBP4) . Inhibition of RBP4 is a promising therapeutic strategy for treating conditions like dry Age-Related Macular Degeneration (AMD) and Stargardt disease by reducing the ocular uptake of serum retinol and subsequent cytotoxic bisretinoid formation in the retina . This compound serves as a crucial synthetic intermediate and core structure for designing potent drug candidates with improved metabolic stability and binding affinity . The compound is offered as a fundamental building block for pharmaceutical research and development. It is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals. APPLICATIONS • Medicinal Chemistry Research: Serves as a key precursor and core structure in the synthesis of RBP4 antagonists for ocular diseases . • SAR Studies: The scaffold is used to explore structure-activity relationships to optimize potency and drug-like properties in lead compounds . • Chemical Synthesis: Used as a versatile intermediate for constructing complex molecules with potential pharmacological activity . RESEARCH BACKGROUND Antagonists of RBP4 impede the uptake of serum all-trans retinol, which can reduce cytotoxic bisretinoid formation in the retinal pigment epithelium. This mechanism is associated with slowing the progression of geographic atrophy in dry AMD, a condition with no FDA-approved treatment . Derivatives based on the octahydrocyclopenta[c]pyrrole core have demonstrated exquisite in vitro RBP4 binding affinity and robust, sustained lowering of serum RBP4 levels in vivo (>90%), showcasing the high value of this scaffold . HANDLING & COMPLIANCE This product is labeled "For Research Use Only" (RUO). It is not manufactured for use in humans, animals, or as a diagnostic agent. Researchers must handle this material in accordance with their institution's safety protocols for laboratory chemicals.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)5-1-6-3-9-4-7(6)2-5/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFXVZKUPVAERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves the use of octahydrocyclopenta[c]pyrrole as a starting material. One common method includes the reaction of octahydrocyclopenta[c]pyrrole with carbon dioxide or ethyl chloroformate in the presence of a chiral organic ligand and lithium alkylide. The reaction is carried out in a solvent such as tetrahydrofuran, methyl tert-butyl ether, or dioxane at temperatures ranging from -50°C to -78°C .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. The process typically includes steps such as protection of the pyrrole nitrogen, reaction with carbon dioxide or ethyl chloroformate, and subsequent deprotection to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Octahydrocyclopenta[c]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a cyclic compound featuring a saturated cyclopentane ring fused to a pyrrole ring, with a carboxylic acid functional group that enhances its chemical reactivity and potential biological activity. It is often used in pharmaceutical research and development as an intermediate in synthesizing bioactive molecules. The hydrochloride salt form of this compound increases its solubility in aqueous solutions, making it suitable for medicinal chemistry applications.

Pharmaceutical Applications

  • Pharmaceutical Intermediates this compound is primarily used in synthesizing pharmaceuticals, particularly those targeting neurological pathways. It serves as a building block in creating more complex molecules with therapeutic potential.
  • GlyT1 Inhibitors This compound can be utilized in developing GlyT1 inhibitors . By modifying its structure, researchers can create novel inhibitors with improved properties, such as enhanced potency and better drug metabolism and pharmacokinetics (DMPK) profiles .
  • SHP2 Inhibitors Octahydrocyclopenta[c]pyrroles are used in creating SHP2 inhibitors, which are valuable in treating SHP2-mediated disorders like cancer . These inhibitors modulate SHP2 activity, offering a potential therapeutic intervention .

Research and Development

  • Interaction Studies this compound is used in interaction studies to determine its binding affinity to various receptors and enzymes. Preliminary data suggests it may interact with neurotransmitter systems, making it crucial for optimizing its therapeutic potential.
  • Synthesis Methods The compound is employed in developing short synthetic routes with high yields, making it suitable for large-scale production. Several methods have been developed to synthesize this compound hydrochloride, emphasizing efficiency and purity.
  • Bioisoteric Replacement It is used as a bioisoteric replacement in scaffold hopping approaches to create new GlyT1 inhibitors . Replacing certain structural elements with octahydrocyclopenta[c]pyrrole can maintain or improve inhibitory activity .

Other Potential Applications

  • Treatment and Prevention of Diseases Octahydrocyclopenta[c]pyrrole derivatives can be used in methods for treating or preventing diseases mediated by SHP2 activity . Administering a therapeutically effective amount of the compound can help patients in need of such treatment .
  • Medicament Manufacturing The compound can be used in manufacturing a medicament for use in therapy . Its unique structure and properties make it a valuable component in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-5-carboxylic acid and its derivatives involves their interaction with specific molecular targets. For example, as RBP4 antagonists, these compounds bind to the retinol-binding protein, preventing the uptake of retinol by cells. This action reduces the formation of cytotoxic bisretinoids in the retinal pigment epithelium, thereby mitigating the progression of diseases like age-related macular degeneration .

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of octahydrocyclopenta[c]pyrrole-5-carboxylic acid with related bicyclic carboxylic acids:

Compound Core Structure Heteroatoms Saturation Substituents Biological Target
This compound Cyclopenta[c]pyrrole N Fully saturated Trifluoromethylphenyl, pyrimidine/thiazole RBP4
4H-Furo[3,2-b]pyrrole-5-carboxylic acid Furo[3,2-b]pyrrole O, N Aromatic Variable (e.g., methyl, phenyl) DAAO (IC₅₀ = 4 nM)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Thieno[3,2-b]pyrrole S, N Aromatic Methyl, acetyl Antimicrobial/antioxidant
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine N Aromatic Cl, OCH₃ Undisclosed (literature reports antimicrobial activity)

Key Observations :

  • Saturation: The octahydrocyclopenta[c]pyrrole core is fully saturated, enhancing conformational flexibility and metabolic stability compared to aromatic analogs like furo or thieno derivatives.
  • Heteroatoms : Replacement of cyclopentane with furan (O) or thiophene (S) alters electronic properties, impacting binding to targets such as DAAO .
  • Substituents : Trifluoromethyl groups in octahydrocyclopenta derivatives improve lipophilicity and receptor affinity, while chloro/methoxy groups in pyrrolopyridines may enhance antimicrobial activity .

Pharmacological Activity

Compound Biological Activity Mechanism Efficacy/IC₅₀
Octahydrocyclopenta[c]pyrrole derivatives RBP4 antagonism Inhibits retinol transport Potent (nanomolar range)
4H-Furo[3,2-b]pyrrole-5-carboxylic acid DAAO inhibition Competes with FAD binding IC₅₀ = 4 nM
3,4-Diacetyl-thieno[3,2-b]pyrrole-5-carboxylate Antioxidant/anti-inflammatory Scavenges free radicals Moderate (µM range)

Notable Findings:

  • RBP4 Antagonists: Octahydrocyclopenta derivatives exhibit high potency due to their optimized hydrophobic interactions with RBP4’s retinol-binding pocket .
  • DAAO Inhibitors : Aromatic furo analogs show strong inhibition of human DAAO, a target for neurodegenerative diseases, via substrate competition .

Challenges :

  • Octahydrocyclopenta derivatives require multi-step synthesis with stringent purification (e.g., silica gel chromatography), limiting scalability .
  • Thieno derivatives are more accessible commercially but may lack target specificity compared to tailored RBP4 antagonists .

Biological Activity

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid (OHCPCA) is a bicyclic compound characterized by a cyclopentane ring fused to a pyrrole moiety, with a molecular formula of C8H13NO2. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with enzymes and receptors, which may modulate various biological pathways.

Chemical Structure and Properties

The structural uniqueness of OHCPCA, featuring a carboxylic acid functional group, enhances its reactivity and biological activity. The compound's bicyclic structure contributes to its distinct chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry.

Property Details
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Functional Groups Carboxylic acid
Structural Features Bicyclic system (cyclopentane + pyrrole)

The biological activity of OHCPCA is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of enzymatic activities and influence various signaling pathways, potentially offering therapeutic effects. Research indicates that derivatives of this compound may exhibit enhanced efficacy in pharmacological applications.

  • Enzyme Interaction : OHCPCA has been shown to bind with various enzymes, which can alter their activity. For instance, studies suggest that it may act as an allosteric inhibitor for certain protein targets, thereby modifying their functional properties .
  • Receptor Binding : Preliminary data suggest that OHCPCA may interact with neurotransmitter systems, influencing pathways related to mood regulation and cognitive functions .

Research Findings

Several studies have explored the biological effects of OHCPCA and its derivatives:

  • Retinol-Binding Protein 4 (RBP4) Antagonism : Research has identified OHCPCA analogs that effectively inhibit RBP4, which is linked to metabolic conditions such as obesity and insulin resistance. These antagonists demonstrated significant reductions in serum RBP4 levels in rodent models .
  • Cytotoxicity and Apoptosis : Compounds derived from OHCPCA have been evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited promising antiproliferative activity alongside apoptotic effects, indicating potential as anticancer agents .
  • Antioxidant Activity : Some studies have reported the antioxidant properties of OHCPCA derivatives, suggesting that they may protect cells from oxidative stress-related damage .

Case Studies

  • Study on RBP4 Inhibition : A study focused on the design of OHCPCA derivatives as RBP4 antagonists showed that one particular analog maintained stability and effective binding affinity, leading to significant pharmacokinetic advantages in vivo .
  • Anticancer Activity Assessment : In vitro assays conducted on synthesized OHCPCA derivatives demonstrated varying degrees of cytotoxicity against HepG2 (liver cancer) and EACC (cervical cancer) cell lines. The most potent compounds were further analyzed through docking studies to elucidate their mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis methods for octahydrocyclopenta[c]pyrrole-5-carboxylic acid?

  • Answer : The compound features a bicyclic cyclopenta[c]pyrrole scaffold with a carboxylic acid group at position 4. Its molecular formula is C₈H₁₃NO₂ (MW: 155.19 g/mol), and it exhibits a predicted pKa of 4.48 ± 0.20, indicating moderate acidity . A common synthesis route involves tert-butoxycarbonyl (Boc) protection using flow microreactor systems to enhance reaction efficiency and regioselectivity . For derivatives, multi-step protocols include coupling reactions with halogenated pyrimidines or thiazoles under microwave irradiation or thermal conditions (60–110°C) .

Q. How can researchers characterize the stereochemistry of octahydrocyclopenta[c]pyrrole derivatives?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for resolving stereoisomers. For example, distinct proton signals in the δ 2.2–3.7 ppm range correlate with axial/equatorial proton orientations in the bicyclic ring . High-performance liquid chromatography (HPLC) with chiral columns can further validate enantiomeric purity (e.g., Method A: tR = 12.8 min, 97.4% AUC) .

Q. What are the recommended safety protocols for handling this compound and its intermediates?

  • Answer : Derivatives like cis-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1) are classified as acute oral toxins (Category 4) and skin irritants (Category 2). Researchers must use fume hoods, wear nitrile gloves, and follow first-aid measures (e.g., 15-minute eye rinsing with saline for accidental exposure) .

Advanced Research Questions

Q. How can synthetic yields be optimized for octahydrocyclopenta[c]pyrrole-based analogs in drug discovery?

  • Answer : Yield optimization often requires tailored reaction conditions. For example, coupling (3aR,5r,6aS)-5-aryl derivatives with pyridazine-4-carboxylates achieved 95% yield using LiOH·H₂O in THF/H₂O (16 h, room temperature) . Microwave-assisted reactions (e.g., 70°C, 90 min) reduce side products in halogenated pyrimidine couplings . Solvent choice (DMF vs. THF) and base selection (i-Pr₂NEt vs. Et₃N) also critically impact efficiency .

Q. What strategies resolve contradictions in biological activity data for RBP4 antagonists derived from this scaffold?

  • Answer : Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., buffer pH, protein concentration). For analogs like compound 65 (IC₅₀ = 393 nM), orthogonal validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to confirm binding affinity . Additionally, metabolite interference (e.g., serum albumin binding) should be ruled out using mass spectrometry .

Q. How can computational methods aid in designing novel octahydrocyclopenta[c]pyrrole derivatives with improved pharmacokinetics?

  • Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection at the 5-position. Molecular docking (e.g., AutoDock Vina) into the RBP4 binding pocket identifies favorable interactions, such as trifluoromethyl-phenyl groups enhancing hydrophobic contacts . ADMET predictors (e.g., SwissADME) optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Methodological Guidance

Q. What experimental workflows are recommended for analyzing degradation products of Boc-protected derivatives?

  • Answer :

  • Step 1 : Accelerated stability testing (40°C/75% RH, 1 week) to simulate degradation.
  • Step 2 : LC-MS/MS (e.g., ESI+ mode) identifies major degradation peaks (e.g., de-Boc products at m/z 155 [M+H]+) .
  • Step 3 : Comparative NMR analysis confirms structural changes, such as loss of tert-butyl signals (δ 1.2–1.4 ppm) .

Q. How should researchers design in vitro assays to evaluate the therapeutic potential of these compounds?

  • Answer :

  • Target Selection : Prioritize disease-relevant targets (e.g., RBP4 for age-related macular degeneration) .
  • Assay Conditions : Use physiologically relevant buffers (pH 7.4, 37°C) and cell lines (e.g., ARPE-19 for retinal studies).
  • Controls : Include positive controls (e.g., fenretinide for RBP4 inhibition) and vehicle controls (DMSO ≤0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.